![molecular formula C15H13N3 B185776 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine CAS No. 16578-92-0](/img/structure/B185776.png)
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine, also known as DIMPH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mecanismo De Acción
The exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is not fully understood. However, it has been suggested that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine exerts its biological effects by modulating various signaling pathways. For example, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response.
Efectos Bioquímicos Y Fisiológicos
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in lab experiments is its relatively low toxicity. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and its potential applications in the treatment of various diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in vivo, which could provide important information for the development of clinical applications. Finally, studies are needed to investigate the potential interactions between 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and other drugs or compounds, which could have important implications for its clinical use.
Métodos De Síntesis
The synthesis of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine involves the condensation of indole-3-carboxaldehyde and phenylhydrazine in the presence of a suitable catalyst. This reaction produces a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Propiedades
Número CAS |
16578-92-0 |
|---|---|
Nombre del producto |
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine |
Fórmula molecular |
C15H13N3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C15H13N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-11,16,18H/b17-11+ |
Clave InChI |
LIIKVPDTQUNZNS-QXMHVHEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NN/C=C\2/C=NC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)NN=CC2=CNC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)NNC=C2C=NC3=CC=CC=C32 |
Sinónimos |
Indole-3-carboxaldehyde phenylhydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
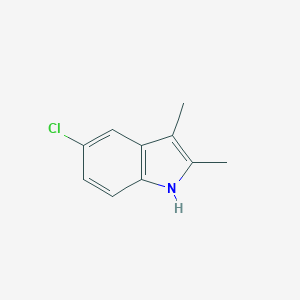
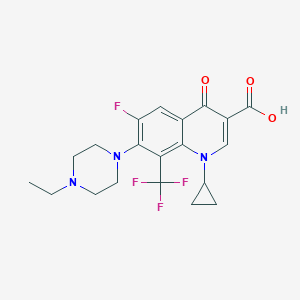
![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
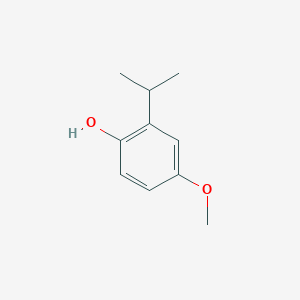
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
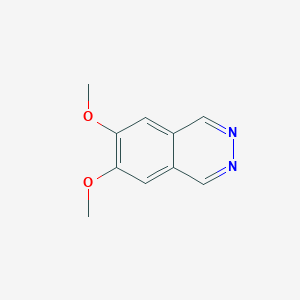
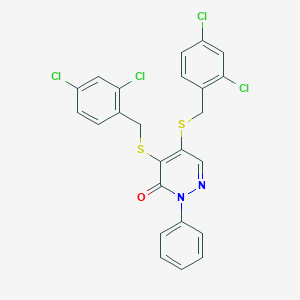
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
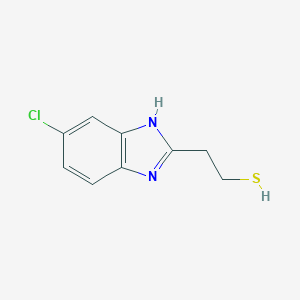
![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)